
15-Fluoropregn-4-ene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Fluoropregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H29FO2 and a molecular weight of 332.4522 g/mol . This compound is characterized by the presence of a fluorine atom at the 15th position of the pregnane skeleton, which significantly influences its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-Fluoropregn-4-ene-3,20-dione typically involves the fluorination of a suitable pregnane derivative. One common method is the fluorination of pregnenolone or its derivatives using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: 15-Fluoropregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-17-carboxylic acid, while reduction could produce 15-fluoropregn-4-ene-3,20-diol .
科学研究应用
15-Fluoropregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated steroids and as a model compound in studying fluorination reactions.
Biology: The compound is utilized in research on steroid hormone receptors and their interactions with fluorinated ligands.
作用机制
The mechanism of action of 15-Fluoropregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 15th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound can influence pathways involved in inflammation, metabolism, and cell proliferation .
相似化合物的比较
- 6alpha-Fluoropregn-4-ene-3,20-dione
- 9-Bromo-11-fluoropregn-4-ene-3,20-dione
- 4,4-Difluoropregn-5-ene-3,20-dione
Comparison: Compared to other fluorinated pregnane derivatives, 15-Fluoropregn-4-ene-3,20-dione is unique due to the specific position of the fluorine atom, which significantly affects its chemical reactivity and biological activity. For instance, 6alpha-Fluoropregn-4-ene-3,20-dione has a fluorine atom at the 6th position, leading to different receptor binding properties and metabolic pathways .
属性
CAS 编号 |
800-00-0 |
|---|---|
分子式 |
C21H29FO2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
17-acetyl-15-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)17-11-18(22)19-15-5-4-13-10-14(24)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19H,4-9,11H2,1-3H3 |
InChI 键 |
KAWQTQXJOMANFC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


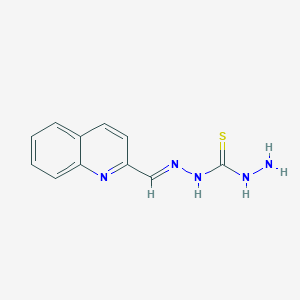
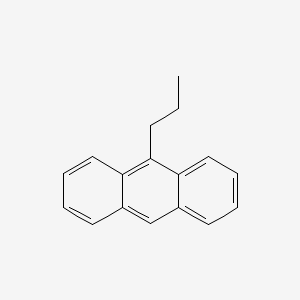
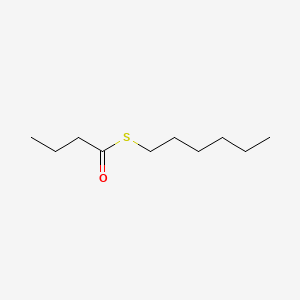
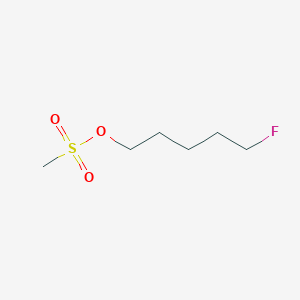

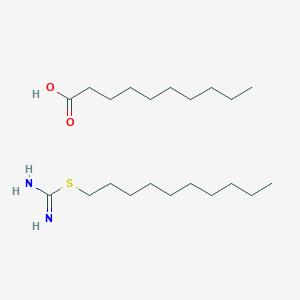
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)


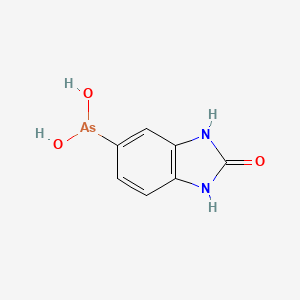
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)

